molecular formula C23H29N3O2 B4617045 (4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone

(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone

Cat. No.: B4617045
M. Wt: 379.5 g/mol
InChI Key: JZHDUBJMOGCWAY-KPKJPENVSA-N
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Description

(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.22597718 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Approaches

The synthesis of acyl pyrazole derivatives demonstrates a green chemistry approach, utilizing oxidative functionalization reactions of aldehydes with pyrazole in a solvent-free and base-absent environment. This method, exemplified by the preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, highlights the efficiency and environmental friendliness of synthesizing complex organic molecules, potentially applicable to the compound (Doherty et al., 2022).

Catalytic Applications

Research on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes has demonstrated their use as catalysts for oxidative cyclization, using tert-butyl hydroperoxide. These findings suggest that similar structural motifs, particularly those involving piperidine and tert-butyl groups, could be explored for catalytic applications in organic synthesis, offering insights into potential research applications of the compound (Dönges et al., 2014).

Antimicrobial and Acaricidal Activities

Compounds with pyrazole and phenyl groups have been evaluated for their biological activities, such as antimycobacterial and acaricidal effects. For instance, novel pyrazole acrylonitrile compounds, designed using butylphenylacetonitrile, showed prominent acaricidal activity against Tetranchus urticae. This suggests that the compound may also possess similar biological activities, meriting further investigation in this area (Huang et al., 2017).

Enzyme Inhibition and Molecular Docking

Thiophene-based heterocyclic compounds have been studied for their enzyme inhibitory activities and molecular docking, indicating potential pharmaceutical applications. Given the structural similarity to the compound , it's plausible to consider its application in drug development and pharmacological research, particularly in the design of enzyme inhibitors (Cetin et al., 2021).

Synthesis and Characterization of Derivatives

The synthesis of pyrazole carboxamide derivatives has been reported, providing a framework for the synthesis and characterization of similar compounds. These methodologies could be applied to the synthesis and study of (4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone, expanding the understanding of its chemical properties and potential applications (Lv et al., 2013).

Properties

IUPAC Name

(E)-1-[3-(4-tert-butylbenzoyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-23(2,3)20-10-8-18(9-11-20)22(28)19-6-5-13-26(16-19)21(27)12-7-17-14-24-25(4)15-17/h7-12,14-15,19H,5-6,13,16H2,1-4H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHDUBJMOGCWAY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)C=CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)/C=C/C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone
Reactant of Route 2
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(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone
Reactant of Route 3
Reactant of Route 3
(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone
Reactant of Route 4
Reactant of Route 4
(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone
Reactant of Route 5
Reactant of Route 5
(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone
Reactant of Route 6
(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.